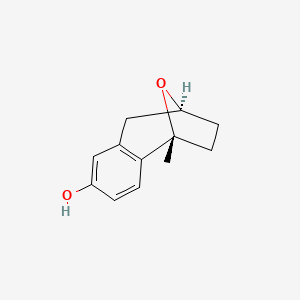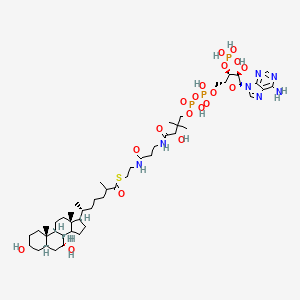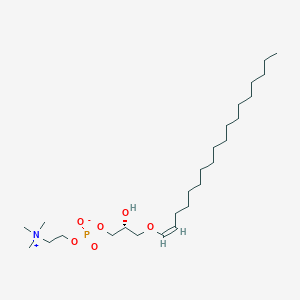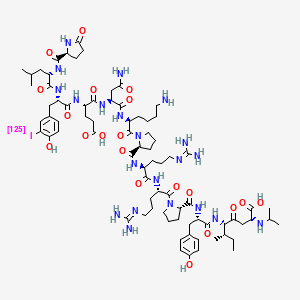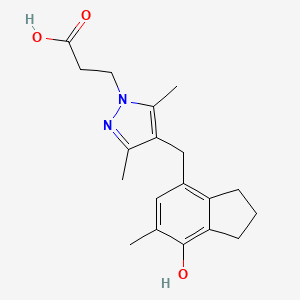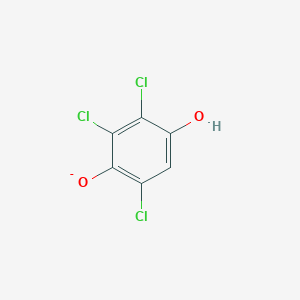
2,3,6-Trichloro-4-hydroxyphenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,6-trichloro-4-hydroxyphenolate is a phenolate anion that is 2,3,5-trichlorobenzene-1,4-diol in which the hydroxy group that is ortho- to two chlorines has undergone deprotonation. The major species at pH 7.3. It is a conjugate base of a 2,3,5-trichlorobenzene-1,4-diol.
Aplicaciones Científicas De Investigación
Nanoparticle Synthesis
Hydroxyphenol compounds, including derivatives like 2,3,6-Trichloro-4-hydroxyphenolate, can be utilized as reducing agents in the synthesis of gold nanoparticles. These compounds enable the creation of nanoparticles with varied morphological features, potentially useful in biomedical applications (Lee & Park, 2011).
Environmental Contaminant Analysis
Derivatives of this compound are assessed for their estrogenic activities, which is significant in understanding their impact as environmental contaminants, especially in drinking water. This research is vital for environmental health and safety considerations (Hu, Xie, & Aizawa, 2002).
Synthesis of Organic Compounds
This compound derivatives are used in the synthesis of complex organic compounds like 2,4,6-Tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine. This compound is utilized for chlorination and oxidation reactions in organic chemistry, highlighting its utility in chemical synthesis (Thorat, Bhong, & Karade, 2013).
Human Dietary Exposure Studies
The derivatives of this compound are found in human dietary studies. These compounds are analyzed for their presence and effects in breast milk and serum, providing insights into human exposure to environmental contaminants (Fujii et al., 2014).
Enzyme Studies
Enzymatic studies involving this compound focus on enzymes like pentachlorophenol hydroxylase. This research is significant for understanding biochemical pathways and reactions involving such compounds (Xun & Orser, 1991).
Electrochemical Analysis
This compound and its derivatives are studied for their electrochemical behavior, which is crucial in developing analytical methods for detecting these compounds in various products and environmental samples (Pemberton & Hart, 1999).
Antioxidant Activity Research
The antioxidant properties of polyphenolic compounds, which include this compound derivatives, are explored. This research is significant for potential applications in food preservation, cosmetics, and therapeutic agents (Bonache et al., 2018).
Propiedades
Fórmula molecular |
C6H2Cl3O2- |
|---|---|
Peso molecular |
212.4 g/mol |
Nombre IUPAC |
2,3,6-trichloro-4-hydroxyphenolate |
InChI |
InChI=1S/C6H3Cl3O2/c7-2-1-3(10)4(8)5(9)6(2)11/h1,10-11H/p-1 |
Clave InChI |
ZIIRLFNUZROIBX-UHFFFAOYSA-M |
SMILES canónico |
C1=C(C(=C(C(=C1Cl)[O-])Cl)Cl)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


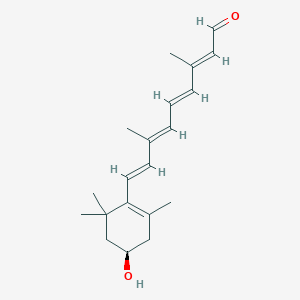
![N-[4-[(2,6-difluorophenyl)sulfonylamino]butyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1263072.png)
![(4R,7R,10S,13S,15Z,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,17,19-hexamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone](/img/structure/B1263073.png)

